N-[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]-4-nitrobenzamide
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Overview
Description
N-[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]-4-nitrobenzamide is a chemical compound that belongs to the class of benzoxazole derivatives This compound is characterized by the presence of a benzoxazole ring, a fluorophenyl group, and a nitrobenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]-4-nitrobenzamide typically involves the condensation of 2-amino-4-fluorophenol with 4-nitrobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an organic solvent like dichloromethane or toluene. The resulting intermediate is then cyclized to form the benzoxazole ring, followed by purification through recrystallization or column chromatography .
Industrial Production Methods
For industrial-scale production, the synthesis process can be optimized to increase yield and reduce costs. This may involve the use of more efficient catalysts, alternative solvents, and continuous flow reactors to enhance reaction rates and scalability. Additionally, the recovery and recycling of reagents and solvents can be implemented to minimize waste and improve sustainability .
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]-4-nitrobenzamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can undergo reduction reactions to form corresponding amines or hydroxylamines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of nitroso or hydroxylamine derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted benzoxazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a fluorescent probe for imaging and diagnostic purposes.
Medicine: Explored for its potential as an anticancer agent due to its ability to induce apoptosis in cancer cells.
Mechanism of Action
The mechanism of action of N-[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]-4-nitrobenzamide involves its interaction with specific molecular targets and pathways. In biological systems, the compound has been shown to inhibit the activity of histone deacetylases (HDACs), which play a critical role in the regulation of gene expression. By inhibiting HDACs, the compound can induce apoptosis (programmed cell death) in cancer cells and inhibit the growth and proliferation of bacteria and fungi .
Comparison with Similar Compounds
Similar Compounds
N-(2,4-Difluorophenyl)-2-fluorobenzamide: Similar structure with difluorophenyl and fluorobenzamide moieties.
N-(4-nitrophenylsulfonyl)benzamide: Contains a nitrophenylsulfonyl group instead of a benzoxazole ring.
N-(benzo[d]thiazol-2-yl)-1-(4-nitrophenylsulfonyl)pyrrolidine-2-carboxamide: Contains a benzo[d]thiazol ring and a nitrophenylsulfonyl group.
Uniqueness
N-[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]-4-nitrobenzamide is unique due to its specific combination of a benzoxazole ring, a fluorophenyl group, and a nitrobenzamide moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C20H12FN3O4 |
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Molecular Weight |
377.3 g/mol |
IUPAC Name |
N-[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]-4-nitrobenzamide |
InChI |
InChI=1S/C20H12FN3O4/c21-14-5-1-13(2-6-14)20-23-17-11-15(7-10-18(17)28-20)22-19(25)12-3-8-16(9-4-12)24(26)27/h1-11H,(H,22,25) |
InChI Key |
ZWPGRQUNNWHSTG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=NC3=C(O2)C=CC(=C3)NC(=O)C4=CC=C(C=C4)[N+](=O)[O-])F |
Origin of Product |
United States |
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